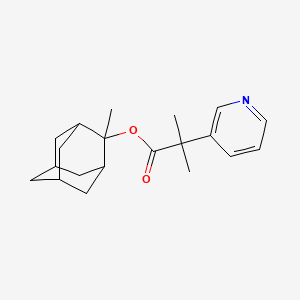
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is an organic compound that combines a pyridine ring with an adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate typically involves the esterification of 2-Methyl-2-pyridin-3-yl-propionic acid with 2-methyl-adamantan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives or modified ester groups.
Applications De Recherche Scientifique
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the adamantane structure provides steric bulk and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-pyridin-3-yl-propionic acid methyl ester
- 2-Methyl-2-pyridin-3-yl-propionic acid ethyl ester
- 2-Methyl-2-pyridin-3-yl-propionic acid isopropyl ester
Uniqueness
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is unique due to the presence of the adamantane moiety, which imparts distinct steric and hydrophobic properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C20H27NO2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C20H27NO2/c1-19(2,15-5-4-6-21-12-15)18(22)23-20(3)16-8-13-7-14(10-16)11-17(20)9-13/h4-6,12-14,16-17H,7-11H2,1-3H3 |
Clé InChI |
NHPHHPFRHSBYCP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC3CC(C2)CC1C3)OC(=O)C(C)(C)C4=CN=CC=C4 |
Synonymes |
2-methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate 2-methyl-2-adamantyl MPP CB 7661 CB-7661 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















